molecular formula C9H19ClFN B6198405 1-(1-fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride CAS No. 2763776-50-5

1-(1-fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride

Cat. No.: B6198405
CAS No.: 2763776-50-5
M. Wt: 195.7
InChI Key:
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Description

1-(1-fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride is a versatile compound used in various scientific research fields. It exhibits intriguing properties that make it valuable for applications such as drug development, catalysis, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride typically involves the fluorination of a cyclohexyl precursor followed by amination and subsequent hydrochloride salt formation. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(1-fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-fluoro-4-methylcyclohexyl)methanamine hydrochloride
  • 1-(1-fluoro-4,4-dimethylcyclohexyl)ethanamine hydrochloride
  • 1-(1-fluoro-4,4-dimethylcyclohexyl)propanamine hydrochloride

Uniqueness

1-(1-fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride is unique due to its specific fluorination pattern and the presence of a dimethylcyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride involves the reaction of 1-fluoro-4,4-dimethylcyclohexane with methanamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-fluoro-4,4-dimethylcyclohexane", "methanamine", "hydrochloric acid" ], "Reaction": [ "1. Add 1-fluoro-4,4-dimethylcyclohexane to a reaction flask", "2. Add methanamine to the reaction flask and stir for several hours at room temperature", "3. Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "4. Isolate the product by filtration and wash with cold water", "5. Dry the product under vacuum to obtain 1-(1-fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride" ] }

CAS No.

2763776-50-5

Molecular Formula

C9H19ClFN

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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